molecular formula C22H16BrNO4S B2881834 [4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone CAS No. 1114653-36-9

[4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone

Cat. No.: B2881834
CAS No.: 1114653-36-9
M. Wt: 470.34
InChI Key: GRBRQULMMVMTFS-UHFFFAOYSA-N
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Description

The compound 4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a benzothiazine-derived sulfone featuring a 4-bromophenyl substituent at position 4 of the benzothiazine ring and a 4-methoxyphenyl group attached via a ketone bridge. The 1,1-dioxido moiety indicates the sulfone functional group, which enhances electronic stability and influences intermolecular interactions .

Properties

IUPAC Name

[4-(4-bromophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrNO4S/c1-28-18-12-6-15(7-13-18)22(25)21-14-24(17-10-8-16(23)9-11-17)19-4-2-3-5-20(19)29(21,26)27/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBRQULMMVMTFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzothiazinone ring.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, often using brominated precursors and suitable catalysts.

    Attachment of the Methoxyphenyl Group: The final step involves the coupling of the methoxyphenyl group to the benzothiazinone core, typically through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are used under conditions that promote nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized benzothiazinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological processes at the molecular level.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Preliminary studies suggest that it may have anti-inflammatory and anticancer activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit enzymes involved in inflammation, leading to its potential anti-inflammatory effects.

Comparison with Similar Compounds

Substituent Variations on the Benzothiazine Core

Table 1: Key Structural Variations and Molecular Properties
Compound Name Substituents on Benzothiazine Aryl Group on Methanone Molecular Formula Molecular Weight (g/mol) Key References
Target Compound 4-(4-Bromophenyl), 1,1-dioxido 4-Methoxyphenyl C₂₂H₁₆BrNO₄S 494.34
4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone 4-(4-Butylphenyl), 1,1-dioxido Phenyl C₂₆H₂₅NO₃S 439.54
4-(4-Bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone 4-(4-Bromophenyl), 1,1-dioxido Phenyl C₂₁H₁₃BrNO₃S 454.30
(2-Bromophenyl)(4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)methanone 4-Hydroxy, 1,1-dioxido 2-Bromophenyl C₁₅H₁₀BrNO₄S 380.21
Methanone, (4-bromophenyl)(7-ethoxy-3-methyl-1,1-dioxido-4H-1,4-benzothiazin-2-yl) 7-Ethoxy, 3-methyl, 1,1-dioxido 4-Bromophenyl C₁₉H₁₇BrNO₄S 451.31
4-[(4-Chlorophenyl)methyl]-2-(4-methoxyphenyl)-1,1-dioxido-1λ⁶,2,4-benzothiadiazin-3-one 4-(4-Chlorobenzyl), 1,1-dioxido 4-Methoxyphenyl C₂₂H₁₈ClNO₄S 435.90
Key Observations:
  • Solubility : Methoxy groups improve solubility in polar solvents, as seen in the target compound and the 4-methoxyphenyl analog in , whereas alkyl chains (e.g., butylphenyl in ) increase lipophilicity.
  • Biological Activity : While direct data are lacking, compounds with bromophenyl and sulfone groups (e.g., ) are associated with antifungal and anti-inflammatory activities. The hydroxy group in enables hydrogen bonding, which may enhance target affinity.

Structural and Crystallographic Comparisons

  • Crystal Packing: The monoclinic P2₁/c space group observed in for (2-bromophenyl)(4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)methanone features intermolecular hydrogen bonds (O–H⋯O), stabilizing the lattice. In contrast, the target compound’s 4-methoxyphenyl group may promote π-π stacking due to its planar aromatic system.
  • Torsional Angles: In benzophenone analogs (e.g., ), torsion angles between aryl rings (e.g., 57.45°) influence conformational flexibility and packing efficiency. Substituents like bromine or methoxy may alter these angles, affecting molecular recognition.

Biological Activity

The compound 4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a member of the benzothiazine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H16BrNO3SC_{22}H_{16}BrNO_3S, with a molecular weight of 454.3 g/mol. Its unique structure features a benzothiazine core with bromine and methoxy substituents that may influence its pharmacological properties.

PropertyValue
Molecular FormulaC22H16BrNO3SC_{22}H_{16}BrNO_3S
Molecular Weight454.3 g/mol
CAS Number1114652-90-2

Antimicrobial Activity

Research indicates that compounds structurally related to 4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains (both Gram-positive and Gram-negative) as well as fungal species using methods such as the turbidimetric method .

Anticancer Potential

The compound has shown promise in anticancer research. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines, particularly estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The Sulforhodamine B (SRB) assay indicated that certain derivatives possess potent anticancer activity . Molecular docking studies have further elucidated the binding interactions between these compounds and their respective targets, suggesting a mechanism for their anticancer effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers programmed cell death in cancer cells, which is crucial for inhibiting tumor growth.
  • Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis or function, leading to cell lysis.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone involves various chemical reactions optimized for yield and selectivity. Structure-activity relationship studies have been pivotal in enhancing its biological properties. Modifications to the benzothiazine core have led to derivatives with improved pharmacokinetic profiles and reduced toxicity.

Summary of Biological Activities

A comparative analysis of similar compounds reveals a spectrum of biological activities:

Compound NameStructural FeaturesBiological Activity
Benzothiazole derivativesContains sulfur and nitrogenAntimicrobial, anticancer
2-AminobenzothiazolesAmino group at position 2Anticancer, anti-inflammatory
ThiazolidinonesThiazole ring with carbonylAntidiabetic, antimicrobial

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